Retaspimycin hydrochloride is synthesized as a hydroquinone hydrochloride salt derivative of 17-AAG. The synthesis involves several key steps:
The synthesis process is notable for its ability to produce a highly soluble compound that can be administered intravenously without the need for organic solvents .
The molecular structure of retaspimycin hydrochloride features:
The three-dimensional conformation allows it to effectively bind to the ATP/ADP-binding pocket of HSP90, facilitating its mechanism of action as an inhibitor .
Retaspimycin hydrochloride undergoes several chemical reactions relevant to its pharmacological activity:
Retaspimycin hydrochloride functions primarily as an inhibitor of HSP90. The mechanism involves:
Key physical and chemical properties of retaspimycin hydrochloride include:
These properties contribute significantly to its therapeutic potential and clinical application as an anticancer agent .
Retaspimycin hydrochloride has been investigated for various scientific applications, primarily in oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2